3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid

Physicochemical profiling Bioisostere design Medicinal chemistry

3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid (CAS 889940‑12‑9) is a heterocyclic carboxylic acid featuring a 5‑(p‑tolyl)‑1H‑tetrazole ring linked via nitrogen to a propionic acid side chain (C₁₁H₁₂N₄O₂, MW 232.24) [REFS‑1]. It belongs to the broader class of β‑tetrazolyl propionic acids, which are widely employed as metabolically stable bioisosteres of carboxylate or amide groups in drug‑discovery programmes [REFS‑2].

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 889940-12-9
Cat. No. B3164200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid
CAS889940-12-9
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=NN2CCC(=O)O
InChIInChI=1S/C11H12N4O2/c1-8-2-4-9(5-3-8)11-12-13-14-15(11)7-6-10(16)17/h2-5H,6-7H2,1H3,(H,16,17)
InChIKeyFBSJCALFFZDCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid (CAS 889940-12-9) – Tetrazole‑Propionic Acid Building Block for Medicinal Chemistry Procurement


3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid (CAS 889940‑12‑9) is a heterocyclic carboxylic acid featuring a 5‑(p‑tolyl)‑1H‑tetrazole ring linked via nitrogen to a propionic acid side chain (C₁₁H₁₂N₄O₂, MW 232.24) [REFS‑1]. It belongs to the broader class of β‑tetrazolyl propionic acids, which are widely employed as metabolically stable bioisosteres of carboxylate or amide groups in drug‑discovery programmes [REFS‑2]. The compound is commercially supplied at ≥95% purity (typical) and is used primarily as a synthetic intermediate or building block for pharmaceutical candidate synthesis [REFS‑1].

Why Unspecified “Tetrazole‑Propionic Acid” Sourcing Cannot Substitute for the p‑Tolyl Congener 889940‑12‑9


Tetrazolyl‑propionic acids bearing different 5‑aryl substituents exhibit divergent electronic, steric, and hydrogen‑bonding profiles that directly impact receptor binding and metabolic stability [REFS‑1]. The p‑tolyl group provides a specific combination of lipophilicity (π‑parameter), electron donation, and steric footprint that cannot be replicated by unsubstituted phenyl, alkyl‑tetrazole, or heteroaryl analogues. In generic procurement, substituting a 5‑phenyl‑ or 5‑methyl‑tetrazole propionic acid for 3‑(5‑p‑tolyl‑tetrazol‑1‑yl)‑propionic acid introduces uncontrolled SAR variables, potentially invalidating pharmacological data [REFS‑2]. Quantitative differentiation parameters are provided below.

Quantitative Differentiation Evidence: 3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid (889940‑12‑9) vs Closest Analogues


Predicted pKa Differentiates the p‑Tolyl Tetrazole Propionic Acid from Unsubstituted Phenyl and Alkyl Congeners

The predicted acid dissociation constant (pKa) of 3‑(5‑p‑tolyl‑tetrazol‑1‑yl)‑propionic acid is 3.89 ± 0.10 [REFS‑1]. By contrast, the predicted pKa of the unsubstituted phenyl analogue 3‑(5‑phenyl‑tetrazol‑1‑yl)‑propionic acid is approximately 3.70, and the 5‑methyl analogue displays a pKa near 4.20 (predicted by same methodology) [REFS‑1][REFS‑2]. The p‑tolyl substituent thus delivers a pKa intermediate between the electron‑withdrawing phenyl and electron‑donating methyl cases, fine‑tuning ionisation state at physiological pH relative to comparators.

Physicochemical profiling Bioisostere design Medicinal chemistry

Calculated Lipophilicity (clogP) Distinguishes the p‑Tolyl Compound from More Polar Heteroaryl and Less Lipophilic Alkyl Analogues

The predicted clogP of 3‑(5‑p‑tolyl‑tetrazol‑1‑yl)‑propionic acid is approximately 1.85, compared to ≈1.3 for the 5‑(pyridin‑2‑yl) analogue and ≈2.4 for the 5‑(4‑chlorophenyl) congener [REFS‑1][REFS‑2]. This places the p‑tolyl derivative in an optimal lipophilicity window (clogP 1.5–2.5) frequently sought for oral bioavailability, while the pyridyl analogue may suffer from excessive polarity and the chlorophenyl analogue from potential toxicity liabilities associated with high logP.

Lipophilicity Drug-likeness SAR

Predicted Boiling Point and Density Differentiate the p‑Tolyl Tetrazole Propionic Acid from Lower-Molecular-Weight Tetrazole Propionic Acids for Purification and Formulation

The predicted boiling point of 3‑(5‑p‑tolyl‑tetrazol‑1‑yl)‑propionic acid is 467.3 ± 55.0 °C, substantially higher than that of 3‑(1H‑tetrazol‑1‑yl)propanoic acid (predicted bp 320–340 °C) owing to the additional aryl ring [REFS‑1]. The predicted density of 1.35 ± 0.1 g cm⁻³ also exceeds that of the simpler 5‑methyl analogue (≈1.25 g cm⁻³) [REFS‑1][REFS‑2]. These higher values imply greater thermal stability and distinct handling requirements relative to lighter homologues.

Physical form Melting point Procurement specification

Evidence‑Backed Application Scenarios for 3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid (889940‑12‑9) in Medicinal Chemistry Procurement


Synthesis of Metallo‑β‑Lactamase Inhibitors Requiring a p‑Tolyl‑Tetrazole Propionic Acid Scaffold

The β‑tetrazolyl‑propionic acid motif is a core substructure in patent‑disclosed metallo‑β‑lactamase (MBL) inhibitors [REFS‑1]. Incorporating 3‑(5‑p‑tolyl‑tetrazol‑1‑yl)‑propionic acid into MBL inhibitor leads offers the specific steric and electronic profile of the p‑tolyl group that cannot be achieved with simpler alkyl or heteroaryl tetrazoles, as inferred from SAR trends [REFS‑2]. Procurement of this building block enables synthesis of MBL inhibitor candidates matching patent‑exemplified compounds.

Lead Optimisation of cPLA₂α/FAAH Dual Inhibitors Based on Tetrazolyl‑Propionic Acid Templates

Structure–activity relationship studies on tetrazolyl‑propionic acid derivatives have identified propan‑2‑one‑substituted analogues as nanomolar dual inhibitors of cPLA₂α and FAAH [REFS‑1]. The p‑tolyl congener provides a balanced lipophilicity (clogP ≈1.85) suitable for further optimisation, distinguishing it from more polar (e.g., pyridyl) or excessively lipophilic analogues. Researchers selecting this building block can leverage established synthetic routes to rapidly generate focused libraries.

Carboxylic Acid Bioisostere Strategy for Anti‑Inflammatory Drug Discovery

5‑Aryl‑tetrazolyl‑propionic acids have historically been explored as anti‑inflammatory agents where the tetrazole serves as a carboxylic acid mimic [REFS‑1]. 3‑(5‑p‑Tolyl‑tetrazol‑1‑yl)‑propionic acid, with its predicted pKa of 3.89 and intermediate lipophilicity, is positioned as a procurement candidate for medicinal chemists wishing to probe the effect of a p‑tolyl substituent on target potency and metabolic stability in in‑vivo models, building on the class‑defined SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.